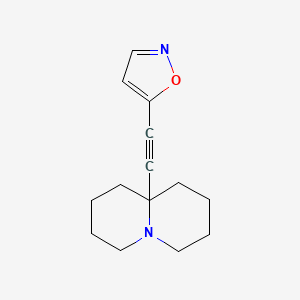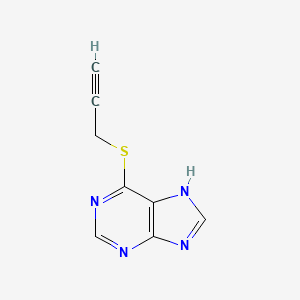
6-(3,4-Dichloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((3,4-Dichlorophenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties, including anti-inflammatory and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,4-Dichlorophenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 3,4-dichloroaniline with 3-methyluracil under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
6-((3,4-Dichlorophenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Amine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
6-((3,4-Dichlorophenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
作用機序
The mechanism of action of 6-((3,4-Dichlorophenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In anti-inflammatory applications, it inhibits the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells by targeting pathways involving p53/MDM2 and Bcl2 family members .
類似化合物との比較
Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Another pyrimidine derivative with anticancer and anti-inflammatory properties.
5-Substituted 2-amino-4,6-dihydroxypyrimidine derivatives: Known for their inhibitory effects against immune-induced nitric oxide generation.
Uniqueness
6-((3,4-Dichlorophenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 3,4-dichlorophenyl group enhances its ability to interact with molecular targets, making it a promising candidate for further drug development .
特性
CAS番号 |
65626-83-7 |
|---|---|
分子式 |
C11H9Cl2N3O2 |
分子量 |
286.11 g/mol |
IUPAC名 |
6-(3,4-dichloroanilino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-16-10(17)5-9(15-11(16)18)14-6-2-3-7(12)8(13)4-6/h2-5,14H,1H3,(H,15,18) |
InChIキー |
PZUMKQNOSJOCSG-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C=C(NC1=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15212464.png)
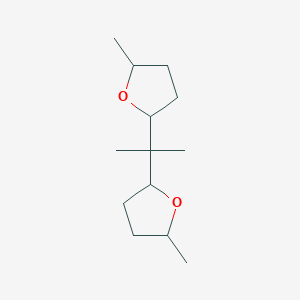
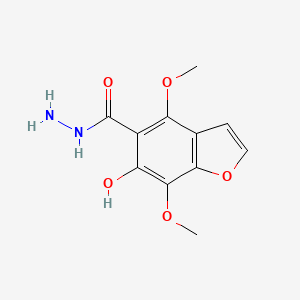
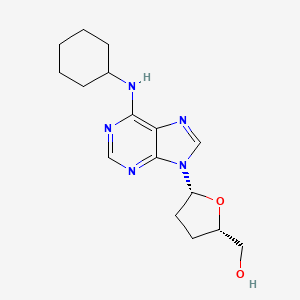
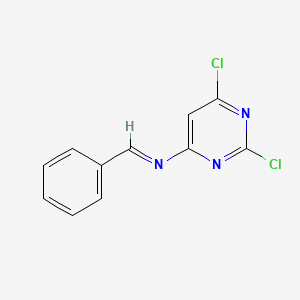
![2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one](/img/structure/B15212482.png)
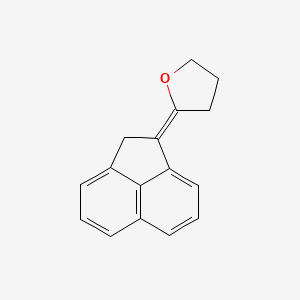
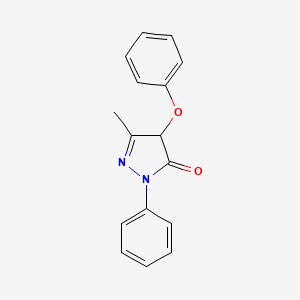
![5-Amino-2-{[(pyrimidin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15212517.png)
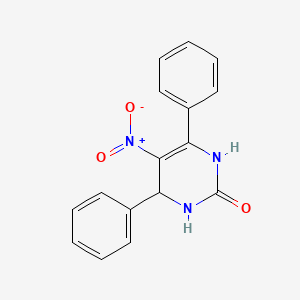

![3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B15212524.png)
